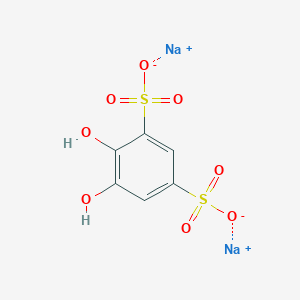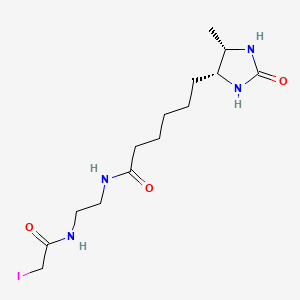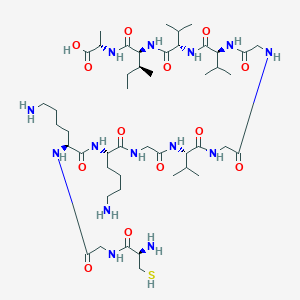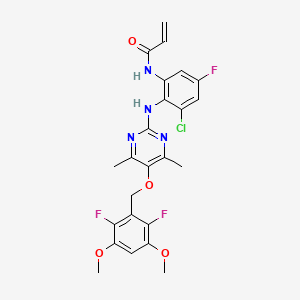
KAT8 inhibitor 34
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
MC4171 is synthesized through a multi-step process involving the formation of a pyrazole ring and subsequent functionalization. The key steps include:
Formation of the pyrazole ring: This involves the reaction of a hydrazine derivative with a diketone to form the pyrazole core.
Functionalization: The pyrazole core is then functionalized with various substituents to achieve the desired chemical structure.
The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of MC4171 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The final product is purified using techniques such as recrystallization and chromatography to achieve a purity of over 98% .
Analyse Chemischer Reaktionen
Types of Reactions
MC4171 undergoes several types of chemical reactions, including:
Oxidation: MC4171 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are common, using reagents like bromine and nitric acid.
Major Products
The major products formed from these reactions include various derivatives of MC4171 with modified functional groups, which can be used for further research and development .
Wissenschaftliche Forschungsanwendungen
MC4171 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical tool to study the biology of lysine acetyltransferase 8 and its role in various biochemical pathways.
Biology: Investigated for its potential to inhibit the proliferation of cancer cells, making it a valuable compound in cancer research.
Medicine: Explored for its potential therapeutic applications in treating cancers such as non-small cell lung cancer and acute myeloid leukemia.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in pharmaceutical research .
Wirkmechanismus
MC4171 exerts its effects by selectively inhibiting lysine acetyltransferase 8, an enzyme involved in the acetylation of histones. This inhibition leads to a reduction in the acetylation of histone H4 at lysine 16 (H4K16Ac), which is associated with the regulation of gene expression. By inhibiting lysine acetyltransferase 8, MC4171 disrupts the acetylation process, leading to the suppression of cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Curcumin: A phenolic natural product that inhibits histone acetyltransferase p300/CREB.
Acetaminophen: A cyclooxygenase inhibitor with weak anti-inflammatory activity.
Anacardic Acid: An inhibitor of p300 and p300/CBP-associated factor histone acetyltransferases.
NEO2734: A selective inhibitor of p300/CBP and BET bromodomains
Uniqueness of MC4171
MC4171 is unique due to its high selectivity for lysine acetyltransferase 8 and its ability to inhibit cancer cell proliferation without affecting non-transformed cells. This selectivity makes it a valuable tool for studying the role of lysine acetyltransferase 8 in cancer biology and for developing targeted cancer therapies .
Eigenschaften
Molekularformel |
C21H15N3O3 |
|---|---|
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
4-[(4Z)-5-oxo-3-phenyl-4-(1H-pyrrol-2-ylmethylidene)pyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C21H15N3O3/c25-20-18(13-16-7-4-12-22-16)19(14-5-2-1-3-6-14)23-24(20)17-10-8-15(9-11-17)21(26)27/h1-13,22H,(H,26,27)/b18-13- |
InChI-Schlüssel |
XZSXRFQYJMTUKM-AQTBWJFISA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C\2=NN(C(=O)/C2=C\C3=CC=CN3)C4=CC=C(C=C4)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C2=CC3=CC=CN3)C4=CC=C(C=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[6-[[(2S)-1-[(2S)-2-[[(2S)-4-[4-[3-[[1-[2-[3,6-bis(2,3-dihydroindol-1-yl)xanthen-10-ium-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]propylcarbamoyl]-2,6-dimethylbenzoyl]oxy-1-carboxy-3-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]-2-[(1E,3E,5Z)-5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12395965.png)


![5-[4-[5-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]pentoxy]phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B12395980.png)



![2-phenyl-N-[5-[(1R,4R)-5-pyridin-3-yl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12396017.png)



![(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride](/img/structure/B12396031.png)
